molecular formula C11H12FN3O B1482513 (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol CAS No. 2097984-78-4

(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol

Cat. No.: B1482513
CAS No.: 2097984-78-4
M. Wt: 221.23 g/mol
InChI Key: FEGPWULCGPNUPD-UHFFFAOYSA-N
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Description

(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol is a synthetic organic compound that features a pyrazole ring substituted with a pyridine ring and a fluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the pyridine ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling.

    Addition of the fluoroethyl group: The fluoroethyl group can be added through a nucleophilic substitution reaction using a fluoroethyl halide.

    Reduction to form the methanol group: The final step involves the reduction of a carbonyl group to form the methanol group.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyridine ring can undergo reduction to form a piperidine ring.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst can be used for the reduction of the pyridine ring.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)aldehyde or (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)carboxylic acid.

    Reduction: Formation of (1-(2-fluoroethyl)-3-(piperidin-3-yl)-1H-pyrazol-4-yl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Studied for its reactivity and potential to form various derivatives.

Biology and Medicine:

  • Investigated for its potential as a pharmaceutical intermediate.
  • Potential applications in drug discovery and development due to its unique structure.

Industry:

  • Potential use in the development of new materials with specific properties.
  • Studied for its potential applications in agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoroethyl group and the pyrazole ring may play crucial roles in binding to these targets and exerting biological effects.

Comparison with Similar Compounds

  • (1-(2-chloroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol
  • (1-(2-bromoethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol
  • (1-(2-hydroxyethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol

Comparison:

  • The fluoroethyl group in (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol provides unique properties such as increased lipophilicity and potential for specific interactions with biological targets.
  • Compared to its chloro, bromo, and hydroxyethyl analogs, the fluoroethyl derivative may exhibit different reactivity and biological activity due to the electronegativity and size of the fluorine atom.

Properties

IUPAC Name

[1-(2-fluoroethyl)-3-pyridin-3-ylpyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O/c12-3-5-15-7-10(8-16)11(14-15)9-2-1-4-13-6-9/h1-2,4,6-7,16H,3,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGPWULCGPNUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C=C2CO)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol
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(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol
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(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol
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(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol
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(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol
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(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol

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